Pyridin-3-ylmagnesium bromide, 0.25 M in 2-MeTHF
Overview
Description
Pyridin-3-ylmagnesium bromide is a Grignard reagent commonly used in organic synthesis. It is a nucleophilic organometallic compound that contains a pyridine ring attached to a magnesium atom via a bromide group. The compound is typically prepared as a 0.25 M solution in 2-MeTHF (2-methyltetrahydrofuran) .
Scientific Research Applications
Synthesis of Pyridine Derivatives
Pyridin-3-ylmagnesium bromide is a key reagent in the synthesis of pyridine derivatives, acting as an intermediate for further chemical transformations. For example, the Grignard reaction involving halogenopyridines has been applied to produce a range of pyridine derivatives from 3-bromopyridine, leading to compounds such as 1-(pyridyl-3)-heptene-1 and methyl-(pyridyl-3)-ketone. This demonstrates the reagent's role in expanding the toolkit for synthesizing structurally diverse pyridine-based molecules, which are crucial in various chemical domains, including pharmaceuticals and agrochemicals (J. Wibaut, H. M. Voort, & R. Markus, 1952).
Facilitating Cross-Coupling Reactions
The palladium-catalyzed cross-coupling reactions represent another significant application, where arylmagnesium halides, including phenylmagnesium chloride and mesitylmagnesium bromide, are employed alongside halopyridines to synthesize substituted pyridines. This approach underscores the importance of Pyridin-3-ylmagnesium bromide in facilitating cross-coupling reactions, a cornerstone technique in constructing complex organic frameworks with precision (V. Bonnet et al., 2002).
Material Science and Catalysis
In material science, the synthesis and characterization of complexes, such as those involving molybdenum(VI) dimethyl, illustrate the broader utility of Grignard reagents like Pyridin-3-ylmagnesium bromide. These complexes find applications in catalysis and materials development, showcasing the reagent's role beyond mere organic synthesis into the realm of advanced functional materials (V. C. Gibson et al., 1999).
Analytical Chemistry Applications
Pyridin-3-ylmagnesium bromide's utility is also evident in analytical chemistry, particularly in studying the nature of active sites on zeolites. Research involving the adsorption of pyridine on various cation forms of zeolites to measure Bronsted and Lewis acidity highlights the indirect but valuable role of pyridine derivatives in characterizing solid acids, which are pivotal in catalysis (J. W. Ward, 1968).
Mechanism of Action
Target of Action
Pyridin-3-ylmagnesium bromide, also known as 3-Pyridylmagnesium bromide, is a Grignard reagent . Grignard reagents are commonly used in organic chemistry for the formation of carbon-carbon bonds . The primary targets of this compound are electrophilic carbon atoms present in various organic substrates .
Mode of Action
The mode of action of Pyridin-3-ylmagnesium bromide involves a nucleophilic attack on the electrophilic carbon atom of the substrate . This results in the formation of a new carbon-carbon bond . The reaction is highly regioselective, meaning it preferentially occurs at specific positions on the substrate .
Biochemical Pathways
The exact biochemical pathways affected by Pyridin-3-ylmagnesium bromide are dependent on the specific substrate it reacts with . It is known that the compound can participate in various organic reactions, leading to the synthesis of a wide range of organic compounds .
Result of Action
The result of the action of Pyridin-3-ylmagnesium bromide is the formation of a new carbon-carbon bond in the substrate . This can lead to the synthesis of a wide range of organic compounds, depending on the specific substrate used .
Action Environment
The action of Pyridin-3-ylmagnesium bromide is influenced by various environmental factors. For instance, the reaction typically requires an anhydrous environment, as Grignard reagents are known to react with water . Additionally, the reaction is typically carried out at low temperatures to control the rate of reaction .
Properties
IUPAC Name |
magnesium;3H-pyridin-3-ide;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N.BrH.Mg/c1-2-4-6-5-3-1;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZNVZUTDKEPBJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=CN=C1.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrMgN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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